molecular formula C25H25Cl2N7O B1677804 奥替纳班特 CAS No. 686344-29-6

奥替纳班特

货号 B1677804
CAS 编号: 686344-29-6
分子量: 510.4 g/mol
InChI 键: UNAZAADNBYXMIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Otenabant has a complex molecular structure with the molecular formula C25H25Cl2N7O . It includes various functional groups and rings, including a purine ring, two chlorophenyl groups, and a piperidine ring .


Physical And Chemical Properties Analysis

Otenabant has a molecular weight of 510.42 g/mol . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . The compound has low affinity (Ki = 7600 nM) for human CB2 receptors .

科学研究应用

CB1 受体拮抗和外周选择性

奥替纳班特是一种有效且选择性的 CB1 反向激动剂,最初被探索作为一种抗肥胖药物。由于对 CB1 拮抗剂常见的中央神经系统 (CNS) 副作用的担忧,其开发被叫停。然而,最近的研究重点关注其在治疗代谢综合征、糖尿病、肝病和纤维化中的潜力,强调其外周选择性以避免与 CNS 相关的副作用。例如,Fulp 等人 (2012) 描述了基于奥替纳班特支架的外周选择性 CB1 拮抗剂的开发,突出了奥替纳班特在临床上测试的 CB1 拮抗剂中的独特特性 (Fulp 等,2012)。类似地,Amato 等人 (2019) 探索了奥替纳班特的新型类似物,以开发具有有限脑穿透性的化合物,旨在采用副作用更少的治疗策略 (Amato 等,2019)

大麻素受体 1 (CB1) 相互作用研究

奥替纳班特与 CB1 受体的相互作用已成为大量研究的主题。Russo 和 Azevedo (2019) 对 CB1 的晶体学结构和与奥替纳班特等反向激动剂的对接模拟进行了详细分析。他们的研究强调了 CB1 中特定残基对反向激动剂特异性的重要作用,为新型反向激动剂的开发提供了见解 (Russo 和 de Azevedo,2019)

针对代谢和肝病

奥替纳班特在解决代谢和肝病中的作用已在多项研究中得到强调。重点一直放在开发外周受限的 CB1 拮抗剂,它们可以治疗肥胖、肝病和代谢综合征等疾病,而不会产生与 CNS 相关的副作用。Amato 等人 (2018) 追求奥替纳班特的类似物,重点是限制脑暴露,有助于开发在这些疾病中具有潜在治疗应用的化合物 (Amato 等,2018)

安全和危害

Otenabant should be handled with care as it is intended for laboratory research purposes only . It should be avoided from inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, appropriate first aid measures should be taken .

属性

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988316
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Otenabant

CAS RN

686344-29-6
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a pale orange solution of 6-chloro-9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purine I-(4A-7)c (1.00 g, 2.66 mmol) in acetone (13 ml) at room temperature was added triethylamine (410 μl, 2.94 mmol). A solution of 4-ethylamino-piperidine-4-carboxylic acid amide I-(7A-80)f in water (1.5 ml) was then added to give a clear yellow reaction solution. After stirring at room temperature for 3 days the cloudy white reaction mixture was diluted with water (11 ml). After stirring 1 hour at room temperature followed by 1 hour at 0° C., the precipitate was collected on a sintered glass funnel and rinsed with cold 1:1, acetone: H2O. The solid was dried, in vacuo, to give title compound 20A-1 as a colorless solid (1.22 g, 90%): +ESI MS (M+1) 510.2; 1H NMR (400 MHz, CD3OD) δ 8.19 (s, 1H), 7.57 (d, J=7.0 Hz,1H), 7.45–7.35 (m, 5H), 7.26 (d, J=8.7 Hz, 2H), 4.54 (br s, 2H), 4.24 (br s, 2H), 2.51 (q, J=7.0 Hz, 2H), 2.12–2.06 (m, 2H), 1.76–1.72 (m, 2H) 1.10 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenabant
Reactant of Route 2
Otenabant
Reactant of Route 3
Otenabant
Reactant of Route 4
Otenabant
Reactant of Route 5
Reactant of Route 5
Otenabant
Reactant of Route 6
Otenabant

Citations

For This Compound
242
Citations
DR Janero, A Makriyannis - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… However, rimonabant's market withdrawal in the European Union and suspension of rimonabant's, taranabant's, and otenabant's ongoing development programs have highlighted …
Number of citations: 200 www.tandfonline.com
B Varga, F Kassai, G Szabó, P Kovács, J Fischer… - Pharmacology …, 2017 - Elsevier
… Rimonabant, surinabant, and ibipinabant were administered at 10 mg/kg, whereas taranabant and otenabant were administered at 3 mg/kg and 30 mg/kg doses, respectively. All the …
Number of citations: 6 www.sciencedirect.com
S Russo, WF De Azevedo - Current medicinal chemistry, 2019 - ingentaconnect.com
… For the complexes with otenabant and taranabant, we observed intermolecular hydrogen bonds involving residues His 178 (otenabant) and Thr 197 and Ser 383 (taranabant). …
Number of citations: 21 www.ingentaconnect.com
MN Hill, BB Gorzalka - JAMA, 2009 - dr-bob.org
… Soon thereafter, Pfizer announced that it was terminating clinical trials with otenabant, a diet drug with a similar mechanism of action.3 Pharmacologically, rimonabant and otenabant act …
Number of citations: 0 www.dr-bob.org
P Erkekoglu, B Giray, G Sahin - FABAD Journal of Pharmaceutical …, 2008 - dergipark.org.tr
Obesity is a condition in which excess body fat has accumulated to the high extent that may have adverse effects on health. Obesity may lead to reduced life quality and expectancy. …
Number of citations: 16 dergipark.org.tr
A Fulp, K Bortoff, Y Zhang, H Seltzman… - Journal of medicinal …, 2012 - ACS Publications
… Reported here are our efforts toward developing a peripherally selective CB1 antagonist based on the otenabant scaffold. Even though otenabant penetrates the CNS, it is unique …
Number of citations: 34 pubs.acs.org
MN Hill, BB Gorzalka - jama, 2009 - jamanetwork.com
… Soon thereafter, Pfizer announced that it was terminating clinical trials with otenabant, a diet drug with a similar mechanism of action. Pharmacologically, rimonabant and otenabant act …
Number of citations: 91 jamanetwork.com
SJ Ward, RB Raffa - Obesity, 2011 - search.proquest.com
The endogenous cannabinoid (eCB) system plays a significant role in appetitive drive and feeding behavior. Therefore, antagonism of this receptor-mediated system was predicted to …
Number of citations: 44 search.proquest.com
L Pham, J Chen, A Tamayo, J Bryant, D Yang… - Blood, 2016 - Elsevier
… Furthermore, pharmacological approaches targeting CB1 with small molecule antagonists (Rimonabant and Otenabant) inhibited lymphoma cell viability, leading to the induction of …
Number of citations: 4 www.sciencedirect.com
L Hernandez-Folgado - Handbook of Cannabis and Related Pathologies, 2017 - Elsevier
… the three trials and the Otenabant development program. The … The most frequent adverse events found for Otenabant in … thoughts were higher with Otenabant than placebo, as were …
Number of citations: 4 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。